![molecular formula C10HF7O B1299814 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol CAS No. 727-49-1](/img/structure/B1299814.png)
1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol
Overview
Description
Synthesis Analysis
The synthesis of related heptafluoronaphthalene derivatives has been explored through various reactions. In one study, octafluoronaphthalene was reacted with sodium hydrosulphide to yield 1,3,4,5,6,7,8-heptafluoro-2-naphthalenethiol. This compound was further used to generate other derivatives through intramolecular cyclisation reactions with dimethyl acetylenedicarboxylate, leading to the formation of hexafluoronaphtho[2,1-b]thiophen and hexafluoronaphtho[2,3-b]thiophen derivatives . Another approach involved a Grignard reaction starting from 2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene with N-methylformanilide to produce 1,3,4,5,6,7,8-heptafluoro-2-naphthylidenerhodanine. This compound was then hydrolyzed to yield a mixture of ring-fused thiophene derivatives . These studies demonstrate the reactivity of heptafluoronaphthalene derivatives and provide a foundation for the synthesis of 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol.
Molecular Structure Analysis
The molecular structure of heptafluoronaphthalene derivatives is characterized by the presence of a naphthalene core with multiple fluorine atoms attached. The high electronegativity of fluorine influences the electronic distribution within the molecule, which can affect its reactivity and interaction with other chemical species. The studies have not directly analyzed the molecular structure of 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol, but the reported compounds provide a basis for understanding the structural aspects of such fluorinated naphthalenes .
Chemical Reactions Analysis
The chemical reactions involving heptafluoronaphthalene derivatives are complex and can lead to various products depending on the reaction conditions. For instance, the intramolecular cyclisation of lithium 1,3,4,5,6,7,8-heptafluoro-2-naphthalenethiolate with dimethyl acetylenedicarboxylate resulted in two different hexafluoronaphtho[2,1-b]thiophen derivatives, with a preference for one isomer over the other . Similarly, the hydrolysis of 1,3,4,5,6,7,8-heptafluoro-2-naphthylidenerhodanine led to a significant proportion of linearly cyclised thiophene derivative alongside an angularly cyclised product . These reactions highlight the influence of fluorine atoms on the selectivity and outcome of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of heptafluoronaphthalene derivatives are largely determined by the presence of fluorine atoms. Fluorine's high electronegativity and small atomic radius can lead to strong carbon-fluorine bonds, potentially affecting the compound's stability, reactivity, and physical properties such as boiling and melting points. While the specific properties of 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol are not detailed in the provided papers, the reported synthesis and reactions of related compounds suggest that such derivatives are likely to exhibit unique behavior due to their fluorinated nature .
Scientific Research Applications
Fluorinated Naphthalenes and Hydrogen Bonding
The synthesis of highly fluorinated naphthalenes, including structures related to heptafluoronaphthalen-2-ol, has been investigated for their unique intermolecular interactions, dominated by offset stacking and C–H⋯F–C hydrogen bonds. These studies contribute to the understanding of hydrogen bonding in crystalline structures and the design of new materials with specific properties, highlighting the importance of fluorinated compounds in materials science and engineering (Loader et al., 2014).
Synthesis and Characterization of Fluorinated Compounds
Research on the synthesis and characterization of novel fluorinated phthalocyanines and naphthalenes, including methods to create heptafluoronaphthalen-2-ol derivatives, has been conducted. These compounds exhibit interesting electrochemical and spectroelectrochemical properties, useful in various applications, such as sensors, organic electronics, and catalysis (Odabaş et al., 2007).
Applications in Liquid Crystal Technology
The development of chiral benzoates and fluorobenzoates for liquid crystal technology, utilizing the properties of heptafluoronaphthalen-2-ol derivatives, has shown potential in enhancing the performance of liquid crystal displays (LCDs). These studies contribute to the advancement of display technologies and the formulation of materials with specific electro-optic characteristics (Milewska et al., 2015).
Fluorine Chemistry in Organic Synthesis
The unique reactivity and applications of fluorinated naphthalenes, including heptafluoronaphthalen-2-ol derivatives, in organic synthesis have been explored. These studies provide insights into the development of novel synthetic routes and the creation of fluorine-containing molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Hammann et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a building block and an intermediate in the synthesis and characterization of other amino fluoro derived compounds .
Mode of Action
It is used as an intermediate in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions .
properties
IUPAC Name |
1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF7O/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEQEWKAJFTONV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)O)F)F)C(=C(C(=C2F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369295 | |
Record name | Heptafluoro-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
727-49-1 | |
Record name | Heptafluoro-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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